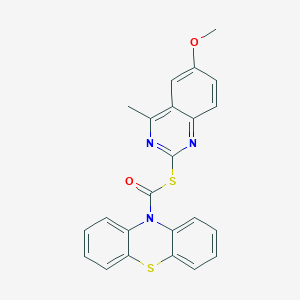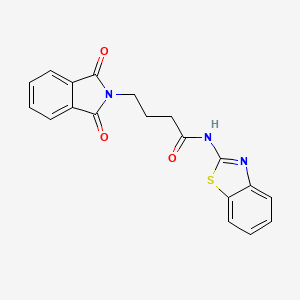![molecular formula C8H9N9 B3550360 1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine](/img/structure/B3550360.png)
1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine
説明
1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine, also known as MTA, is a compound that has been extensively studied for its potential applications in scientific research. MTA is a potent inhibitor of adenosine kinase, an enzyme that plays a crucial role in the regulation of adenosine levels in the brain. In
作用機序
1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine is a potent inhibitor of adenosine kinase, which is an enzyme that plays a crucial role in the regulation of adenosine levels in the brain. Adenosine kinase is responsible for the breakdown of adenosine, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the brain, which can have a range of effects on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. One of the most prominent effects of this compound is the increase in adenosine levels in the brain. Adenosine is a neurotransmitter that plays a crucial role in regulating neuronal activity, and its levels are tightly regulated by adenosine kinase. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the brain, which can have a range of effects on neuronal activity. This compound has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
実験室実験の利点と制限
One of the major advantages of 1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine is its potency as an adenosine kinase inhibitor. This compound has been shown to be a highly effective inhibitor of adenosine kinase, which makes it an attractive compound for use in scientific research. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on 1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine. One area of research is the potential use of this compound in the treatment of neurological disorders. This compound has been shown to increase the levels of adenosine in the brain, which can have a range of effects on neuronal activity. This makes this compound a promising compound for the treatment of disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of research is the development of new and more potent adenosine kinase inhibitors. This compound is a highly effective inhibitor of adenosine kinase, but there is still room for improvement in terms of potency and selectivity. Finally, there is a need for further research on the toxicity of this compound and its potential side effects, in order to ensure its safe use in scientific research.
科学的研究の応用
1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to increase the levels of adenosine in the brain. Adenosine is a neurotransmitter that plays a crucial role in regulating neuronal activity, and its levels are tightly regulated by adenosine kinase. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the brain, which can have a range of effects on neuronal activity.
特性
IUPAC Name |
1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N9/c1-4-2-5(16-7(10)14-6(9)15-16)17-8(13-4)11-3-12-17/h2-3H,1H3,(H4,9,10,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLLLKJBQRNVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3C(=NC(=N3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3550315.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3550317.png)
![4-(4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3550318.png)
![3-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B3550324.png)
![3,4-dimethyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3550331.png)
![5-{3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B3550333.png)
![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3550337.png)

![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3550357.png)

![N-[4-(acetylamino)phenyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide](/img/structure/B3550371.png)